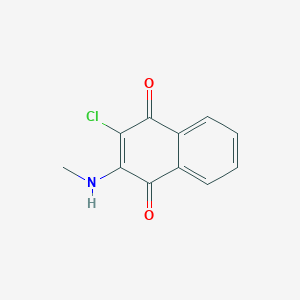

2-Chloro-3-(methylamino)naphthalene-1,4-dione

Description

Properties

IUPAC Name |

2-chloro-3-(methylamino)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-13-9-8(12)10(14)6-4-2-3-5-7(6)11(9)15/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOILDFZXZBSUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293640 | |

| Record name | 2-chloro-3-(methylamino)naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15252-69-4 | |

| Record name | NSC91104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-(methylamino)naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with methylamine. The reaction is carried out in an anhydrous environment, often using methanol as a solvent. The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methylamino)naphthalene-1,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized naphthoquinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups attached depending on the reagents used .

Scientific Research Applications

2-Chloro-3-(methylamino)naphthalene-1,4-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound has shown potential in biological studies due to its redox properties, which can affect cellular processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylamino)naphthalene-1,4-dione involves its redox activity. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, which is the basis for its potential anticancer activity. The compound may also interact with cellular proteins and enzymes, disrupting their normal function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The bioactivity and physicochemical properties of 2-chloro-3-(methylamino)naphthalene-1,4-dione are influenced by substituent variations at the amino and chloro positions. Below is a detailed comparison with key analogs:

Key Observations

Antimicrobial Activity: Derivatives with heterocyclic substituents (e.g., thiophen-2-ylmethylamino) show enhanced antifungal activity, likely due to improved membrane penetration or target binding . Enzyme Inhibition: The 4-hydroxyphenylamino analog (Compound 12) demonstrates significant EGFR tyrosine kinase inhibition, attributed to hydrogen bonding via the hydroxyl group .

Synthetic Yields and Reactivity: Aliphatic amines (e.g., isopentylamino) often yield higher quantities (e.g., 89.6% for 4-methylpentan-2-ylamino) compared to aromatic amines, which face steric and electronic challenges . The morpholinoethylamino derivative (Compound 2b) achieves an 86% yield, reflecting the efficiency of incorporating polar substituents in acetonitrile-mediated reactions .

Physicochemical Properties: Melting points correlate with substituent polarity. For instance, the 4-hydroxyphenylamino derivative’s high melting point (228–229°C) stems from intermolecular hydrogen bonding, whereas aliphatic analogs (e.g., 98–99°C for 4-methylpentan-2-ylamino) exhibit lower values due to reduced crystallinity . Chlorine at position 2 is critical for redox activity, as its electron-withdrawing effect stabilizes the quinone moiety, enhancing interactions with biological targets .

Fluorinated analogs (e.g., 2,5-difluorobenzylamino) may improve metabolic stability and lipophilicity, though their synthetic complexity could limit scalability .

Biological Activity

2-Chloro-3-(methylamino)naphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention for its diverse biological activities. This compound is known for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-3-(methylamino)naphthalene-1,4-dione can be represented as follows:

This compound features a naphthalene backbone with a chlorine atom and a methylamino group at specific positions, which influences its reactivity and interaction with biological molecules.

The biological activity of 2-Chloro-3-(methylamino)naphthalene-1,4-dione is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can bind to caspase-3 and topoisomerase II, which are crucial in apoptosis and DNA replication processes respectively .

- Cell Signaling Modulation : It affects cell signaling pathways by modulating the activity of proteins involved in these pathways. This modulation can lead to altered gene expression and cellular responses.

- Antimicrobial Activity : Studies have demonstrated that derivatives of naphthoquinones exhibit significant antimicrobial properties against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis .

Antimicrobial Activity

Research indicates that 2-Chloro-3-(methylamino)naphthalene-1,4-dione exhibits notable antimicrobial effects. It has been evaluated for its efficacy against several bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | 20 | 50 |

| Staphylococcus aureus | 15 | 75 |

| Escherichia coli | 18 | 100 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound's potential in cancer therapy has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and inhibition of proliferative signaling pathways:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12 | Caspase activation |

| MCF-7 (breast cancer) | 15 | Topoisomerase II inhibition |

These findings highlight the compound's potential as an anticancer agent.

Case Study 1: Antimycobacterial Activity

A study conducted by Alka Mital et al. synthesized various naphthoquinone derivatives, including 2-Chloro-3-(methylamino)naphthalene-1,4-dione. The study found that this compound exhibited significant activity against Mycobacterium tuberculosis strains resistant to conventional drugs, suggesting its potential use in treating tuberculosis .

Case Study 2: Anticancer Properties

In another investigation focused on breast cancer treatment, researchers assessed the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, such as cleaved caspase-3 .

Q & A

Q. How is the crystal structure of 2-chloro-3-(methylamino)naphthalene-1,4-dione confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural confirmation. For this compound, the planar naphthoquinone system forms a dihedral angle of 52.38° with the methylamino-substituted benzene ring. The crystal structure also features N–H⋯O hydrogen bonds, which stabilize the molecular packing. Key parameters include a data-to-parameter ratio of 12.7 and R factor = 0.040 .

Q. What synthetic routes are used to prepare 2-chloro-3-(methylamino)naphthalene-1,4-dione?

A common approach involves nucleophilic substitution reactions. For example, halogenated naphthoquinones (e.g., 2-chloro-1,4-naphthoquinone) are reacted with methylamine derivatives under controlled conditions. Solvent choice (e.g., DMF) and base (e.g., K₂CO₃) influence reaction efficiency. Reaction progress is typically monitored via TLC with n-hexane:ethyl acetate (9:1) as the mobile phase .

Q. What spectroscopic techniques are essential for characterizing this compound?

- UV-Vis spectroscopy : To study electronic transitions in the quinone moiety.

- NMR : ¹H/¹³C NMR for verifying substitution patterns (e.g., methylamino group at C3).

- IR spectroscopy : Confirms functional groups like C=O (stretching at ~1670 cm⁻¹) and N–H bonds .

Advanced Research Questions

Q. How do structural modifications at the methylamino group affect bioactivity?

Substituting the methyl group with bulkier alkyl or aryl groups alters steric and electronic properties, impacting interactions with biological targets. For instance, pyrazole or triazole derivatives (e.g., 2-chloro-3-((1-methyl-1H-pyrazol-3-yl)amino)naphthalene-1,4-dione) show enhanced binding to enzymes like NAD(P)H:quinone oxidoreductase. Computational docking studies (e.g., using PubChem data) help predict binding affinities .

Q. What methodological considerations are critical for toxicity studies of this compound?

- Dose randomization and allocation concealment : Essential to minimize bias in animal studies (Table C-7, ).

- Outcome reporting : Ensure all measured endpoints (e.g., hepatic/renal effects) are included (Table C-6, ).

- Exposure routes : Prioritize inhalation and oral pathways, as naphthoquinones are linked to respiratory and gastrointestinal toxicity .

Q. How can computational tools optimize reaction conditions for derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent polarity, temperature). This reduces trial-and-error experimentation by >50% .

Q. How to resolve contradictions in experimental data for this compound?

- Risk of bias assessment : Use standardized questionnaires (Tables C-6/C-7) to evaluate study reliability .

- Cross-validation : Compare crystallographic data (e.g., bond lengths, dihedral angles) with computational models (e.g., PubChem’s InChI descriptors) .

Future Directions

- Structure-activity relationship (SAR) studies : Explore halogen substitution (e.g., Br vs. Cl) to enhance selectivity.

- Environmental impact : Assess biodegradation pathways using LC-MS and microbial assays.

For further details, consult peer-reviewed crystallographic databases (e.g., Acta Crystallographica Section E) and toxicological profiles (ATSDR, 2024). Avoid non-academic sources like commercial vendor websites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.